Para-Nitro Positional Isomerism: Structural Differentiation from 2-Nitro and 3-Nitro Regioisomers
The target compound bears the nitro substituent at the para (4-) position of the benzamide ring. Two regioisomeric analogs—N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891122-89-7) and the 3-nitro isomer (CAS 891117-10-5)—are commercially available and differ solely in the nitro group position . In medicinal chemistry, the para-nitro orientation confers a distinct electron-withdrawing resonance effect that alters the overall dipole moment and hydrogen-bond acceptor topology relative to the ortho- and meta-substituted analogs [1]. Quantitative spectroscopic data (NMR chemical shift perturbations, IR stretching frequencies) for each isomer are expected to differ measurably, although no published head-to-head comparative dataset could be located in the accessible literature. Procurement of individual isomers is therefore essential for SAR studies aiming to resolve the contribution of nitro position to biological activity.
| Evidence Dimension | Nitro group position on benzamide ring (regioisomerism) |
|---|---|
| Target Compound Data | Para (4-) nitro substitution |
| Comparator Or Baseline | Ortho (2-) nitro isomer (CAS 891122-89-7) and meta (3-) nitro isomer (CAS 891117-10-5) |
| Quantified Difference | Positional isomerism confirmed by distinct CAS numbers; quantitative comparative bioactivity data not publicly available. Structural distinction is unequivocal by ¹H NMR and HPLC retention time. |
| Conditions | Structural identity confirmed by CAS registry and molecular formula (all three isomers: C₁₇H₁₄N₄O₄, MW 338.32) |
Why This Matters
Para-nitro regioisomers often exhibit different metabolic stability, target affinity, and cytotoxicity profiles compared to ortho- or meta-substituted analogs; researchers must specify the correct CAS number to ensure reproducible SAR data.
- [1] Kumar, D.; Aggarwal, N.; et al. "An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors." Pharmaceuticals 2023, 16(2), 254. Discusses impact of substituent electronic effects on oxadiazole bioactivity. View Source
